Precorrin-6y

Description

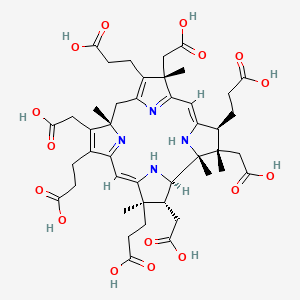

Structure

2D Structure

Propriétés

Formule moléculaire |

C44H56N4O16 |

|---|---|

Poids moléculaire |

896.9 g/mol |

Nom IUPAC |

3-[(1R,2S,3S,4Z,7S,11S,15Z,17R,18R,19R)-8,13,17-tris(2-carboxyethyl)-2,7,12,18-tetrakis(carboxymethyl)-1,2,7,11,17-pentamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid |

InChI |

InChI=1S/C44H56N4O16/c1-40(13-12-34(55)56)25(15-36(59)60)39-44(5)42(3,20-38(63)64)23(8-11-33(53)54)27(48-44)17-30-41(2,19-37(61)62)22(7-10-32(51)52)28(45-30)18-43(4)24(14-35(57)58)21(6-9-31(49)50)26(47-43)16-29(40)46-39/h16-17,23,25,39,46,48H,6-15,18-20H2,1-5H3,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/b27-17-,29-16-/t23-,25+,39-,40-,41+,42+,43+,44+/m1/s1 |

Clé InChI |

UZVGLSZJXWVSGT-SNXGMGJUSA-N |

SMILES isomérique |

C[C@@]12CC3=C([C@](C(=N3)/C=C\4/[C@H]([C@]([C@@](N4)([C@H]5[C@@H]([C@@](/C(=C/C(=N1)C(=C2CC(=O)O)CCC(=O)O)/N5)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O |

SMILES canonique |

CC12CC3=C(C(C(=N3)C=C4C(C(C(N4)(C5C(C(C(=CC(=N1)C(=C2CC(=O)O)CCC(=O)O)N5)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O)CCC(=O)O |

Synonymes |

precorrin 6y precorrin-6y |

Origine du produit |

United States |

Precorrin 6y in Cobalamin Vitamin B12 Biosynthesis Pathways

Origin and Upstream Precursors of Precorrin-6y

The journey to synthesizing the complex structure of cobalamin begins with the common tetrapyrrole precursor, uroporphyrinogen III. Through a series of enzymatic modifications, this foundational molecule is progressively elaborated to yield this compound.

Derivation from Uroporphyrinogen III

Uroporphyrinogen III serves as the universal starting point for the biosynthesis of all tetrapyrroles, including hemes, chlorophylls, and cobalamins. nih.govmdpi.com In the context of cobalamin synthesis, the pathway diverges from other tetrapyrrole routes through a series of methylations and other modifications. The conversion of uroporphyrinogen III to downstream intermediates that eventually lead to this compound marks the commitment of the molecule to the cobalamin pathway. nih.govmdpi.com This initial phase of the pathway involves several enzymatic steps that progressively add methyl groups and alter the structure of the macrocycle, setting the stage for the formation of Precorrin-6x (B1238557), the direct precursor to this compound. ebi.ac.uk

Precorrin-6x as the Immediate Precursor to this compound

Precorrin-6x is the direct upstream metabolite of this compound in the cobalamin biosynthetic pathway. ebi.ac.uk The transformation of Precorrin-6x to this compound is a reduction reaction. This critical step is catalyzed by the enzyme Precorrin-6x reductase. ebi.ac.ukwikipedia.org This enzyme facilitates the NADPH-dependent reduction of a double bond within the Precorrin-6x molecule, resulting in the formation of this compound. ebi.ac.ukexpasy.org

Aerobic Cobalamin Biosynthesis Pathway Intermediacy

In aerobic organisms, the biosynthesis of cobalamin proceeds through a pathway that requires molecular oxygen and incorporates cobalt at a later stage. This compound is a key intermediate in this pathway.

Role of this compound in the Pathway from Precorrin-2

The aerobic cobalamin pathway commences with the conversion of uroporphyrinogen III to Precorrin-2. mdpi.com Following a cascade of enzymatic reactions involving methylation and ring contraction, this compound is formed. Once synthesized, this compound undergoes further modifications, including additional methylations and a decarboxylation, to yield Precorrin-8x. ebi.ac.ukwikipedia.org This series of transformations highlights the central role of this compound as a molecular scaffold upon which the final structure of the corrin (B1236194) ring is built.

Sequential Transformations Leading to this compound in Aerobic Organisms

The formation of this compound in the aerobic pathway is the culmination of a series of precise enzymatic steps. The key enzyme responsible for the conversion of the immediate precursor, Precorrin-6x, to this compound is Precorrin-6x reductase, encoded by the cobK gene. ebi.ac.ukwikipedia.org This enzyme utilizes NADPH to reduce Precorrin-6x. expasy.orggenome.jp Subsequently, this compound is acted upon by a bifunctional enzyme, this compound C5,15-methyltransferase (decarboxylating), also known as CobL. ebi.ac.ukwikipedia.org This enzyme catalyzes two S-adenosyl-L-methionine-dependent methylations at the C-5 and C-15 positions and the decarboxylation of the acetate (B1210297) side chain at C-12, leading to the formation of Precorrin-8X. ebi.ac.ukwikipedia.orgqmul.ac.uk

| Enzyme | Gene | Substrate | Product | Cofactor |

| Precorrin-6x reductase | cobK | Precorrin-6x | This compound | NADPH |

| This compound C5,15-methyltransferase (decarboxylating) | cobL | This compound | Precorrin-8x | S-adenosyl-L-methionine |

Anaerobic Cobalamin Biosynthesis Pathway Intermediacy

The anaerobic pathway for cobalamin biosynthesis is distinguished from the aerobic route by its oxygen-independence and the early insertion of cobalt into the tetrapyrrole macrocycle. nih.govwikipedia.org In this pathway, the intermediates are cobalt-complexed.

In the anaerobic pathway, the homolog of Precorrin-6x reductase is CbiJ, which also catalyzes the reduction of its substrate to form the corresponding cobalt-precorrin-6y. wikipedia.orgnih.gov Following its formation, cobalt-precorrin-6y is then transformed into cobalt-precorrin-8 by the sequential action of two enzymes, CbiE and CbiT. CbiE is responsible for the methylation at the C-5 position, while CbiT carries out the methylation at C-15 and the decarboxylation of the ring C acetate side chain. nih.govpnas.org In some organisms, these two enzymes are fused into a single polypeptide called CbiET. nih.govpnas.org The steps from cobalt-precorrin-5B to cob(II)yrinic acid a,c-diamide in the anaerobic pathway are chemically very similar to those in the aerobic pathway. wikipedia.org

| Enzyme | Gene | Substrate | Product |

| Cobalt-precorrin-6x reductase | cbiJ | Cobalt-precorrin-6x | Cobalt-precorrin-6y |

| Cobalt-precorrin-7 C(5)-methyltransferase | cbiE | Cobalt-precorrin-6y | Cobalt-precorrin-7 |

| Cobalt-precorrin-6B C(15)-methyltransferase (decarboxylating) | cbiT | Cobalt-precorrin-7 | Cobalt-precorrin-8 |

Delineation of this compound's Role in Anaerobic Systems

In the anaerobic biosynthesis of cobalamin (vitamin B12), the intermediates are structurally similar to those in the aerobic pathway, but they already contain cobalt. wikipedia.org The journey from cobalt-precorrin-5B to cob(II)yrinic acid a,c-diamide involves a series of transformations catalyzed by a unique set of enzymes. wikipedia.org The intermediate, referred to as cobalt-precorrin-6y, is a critical substrate in this sequence.

The conversion of cobalt-precorrin-6y involves two key enzymatic activities: methylation and decarboxylation, ultimately yielding cobalt-precorrin-8x. ebi.ac.ukebi.ac.uk In anaerobic organisms, these steps are typically carried out by two separate enzymes, CbiE and CbiT. ebi.ac.ukebi.ac.uknih.govnih.gov

CbiT acts as a cobalt-precorrin-6B (C15)-methyltransferase, which also facilitates the decarboxylation of the C-12 acetate side chain. expasy.org This enzyme catalyzes both the methylation at the C-15 position and the decarboxylation of cobalt-precorrin-6B to produce cobalt-precorrin-7. expasy.org

CbiE functions as a cobalt-precorrin-7 C(5)-methyltransferase. nih.gov It catalyzes the methylation of C-5 in cobalt-precorrin-7, forming cobalt-precorrin-8. nih.gov

In some cases, the CbiE and CbiT enzymes can be found fused together as a single polypeptide, known as CbiET. ebi.ac.ukebi.ac.uknih.gov This fusion protein is functionally analogous to the single, bifunctional CobL enzyme found in the aerobic pathway, which performs both methylations and the decarboxylation on the metal-free this compound. ebi.ac.uknih.govnih.gov The use of separate enzymes (CbiE and CbiT) or a fused protein (CbiET) represents a key genetic and functional distinction in the anaerobic route compared to the single CobL enzyme in aerobic systems. ebi.ac.uknih.gov

Recent research on the anaerobic pathway in Bacillus megaterium has successfully isolated and characterized the intermediates cobalt-precorrin-6A and -6B, confirming their roles in the biosynthetic sequence. pnas.org The transformation from cobalt-precorrin-5B involves the enzymes CbiD and CbiJ (Cobalt-precorrin-6A reductase) to form cobalt-precorrin-6B. wikipedia.org Following this, the CbiET or CbiE and CbiT enzymes catalyze the subsequent steps toward cobalt-precorrin-8. pnas.org

| Pathway | Substrate | Enzyme(s) | Function | Product |

|---|---|---|---|---|

| Aerobic | This compound | CobL | Bifunctional: Methylation at C-5 & C-15, Decarboxylation of C-12 acetate side chain. ebi.ac.uknih.gov | Precorrin-8x ebi.ac.uk |

| Anaerobic | Cobalt-Precorrin-6y (Cobalt-Precorrin-6B) | CbiE and CbiT (or fused CbiET) | Two separate enzymes: CbiT methylates C-15 and decarboxylates C-12; CbiE methylates C-5. nih.govnih.govexpasy.org | Cobalt-Precorrin-8x nih.gov |

Distinctions in Cobalt Insertion and Subsequent this compound Formation

A fundamental difference between the aerobic and anaerobic cobalamin biosynthesis pathways is the stage at which cobalt is incorporated into the macrocycle. nih.gov In anaerobic systems, cobalt insertion is an early and committing step, occurring long before the formation of the this compound intermediate. nih.govportlandpress.com This contrasts sharply with the aerobic pathway, where cobalt is inserted near the end of the corrin ring synthesis into hydrogenobyrinic acid. wikipedia.org

The anaerobic pathway diverges from the aerobic one after the synthesis of precorrin-2. nih.govportlandpress.com The key steps leading to the formation of cobalt-precorrin-6y are as follows:

Oxidation of Precorrin-2 : Precorrin-2 is first oxidized to its fully aromatic form, sirohydrochlorin (B1196429) (also known as factor II). wikipedia.orgportlandpress.com This reaction is catalyzed by the enzyme SirC. portlandpress.com

Early Cobalt Chelation : The central cobalt ion is then inserted into sirohydrochlorin. portlandpress.com This crucial chelation step is catalyzed by a cobaltochelatase, which can be either CbiK or CbiX, depending on the organism. wikipedia.orgportlandpress.com This reaction forms cobalt-sirohydrochlorin, the first cobalt-containing intermediate in the pathway. pnas.org

Sequential Methylations and Transformations : Following cobalt insertion, a series of enzymatic modifications occur. The cobalt-containing macrocycle is sequentially methylated and transformed by a cascade of "Cbi" enzymes. For instance, CbiL methylates cobalt-sirohydrochlorin (cobalt-factor II) to yield cobalt-factor III. pnas.org Subsequent enzymes, including CbiF, CbiG, CbiD, and CbiH, catalyze further steps, leading through cobalt-precorrin-4 and cobalt-precorrin-5A to cobalt-precorrin-5B. wikipedia.orgpnas.orgasm.org

Formation of Cobalt-Precorrin-6y : Finally, the intermediate cobalt-precorrin-5B is converted into cobalt-precorrin-6y (specifically, cobalt-precorrin-6A and then cobalt-precorrin-6B) by the actions of enzymes such as CbiD and CbiJ. wikipedia.orgpnas.org

This early integration of cobalt means that all subsequent intermediates, including the various forms of cobalt-precorrin, are cobalt complexes. asm.org The enzymes of the anaerobic pathway have therefore evolved to recognize and process these cobalt-containing substrates, a feature that distinguishes them from their aerobic counterparts which act on metal-free intermediates. asm.org

| Feature | Anaerobic Pathway | Aerobic Pathway |

|---|---|---|

| Cobalt Insertion Point | Early; into Sirohydrochlorin (oxidized Precorrin-2). wikipedia.orgportlandpress.com | Late; into Hydrogenobyrinic acid. wikipedia.org |

| Chelatase Enzyme | CbiK or CbiX. portlandpress.com | CobNST. researchgate.net |

| Nature of Intermediates (post-Precorrin-2) | Cobalt-containing complexes (e.g., Cobalt-precorrin-3, Cobalt-precorrin-4). asm.org | Metal-free porphyrinoids (e.g., Precorrin-3A, Precorrin-4). researchgate.net |

| Substrate for this compound converting enzyme | Cobalt-Precorrin-6y. nih.gov | This compound. wikipedia.org |

Enzymology and Mechanistic Insights of Precorrin 6y Transformations

Precorrin-6x (B1238557) Reductase (CobK/CbiJ) Activity and Mechanism

Precorrin-6x reductase, encoded by the cobK gene in aerobic organisms like Pseudomonas denitrificans and the cbiJ gene in anaerobic and archaeal species, catalyzes the reduction of precorrin-6x to precorrin-6y. nih.govebi.ac.uk This enzyme plays a pivotal role in both the aerobic and anaerobic pathways of cobalamin biosynthesis. nih.govresearchgate.net

Catalytic Reduction of the C18/C19 Double Bond

The primary function of Precorrin-6x reductase is to catalyze the reduction of the double bond located between carbons 18 and 19 of the precorrin-6x macrocycle. nih.govexpasy.org This reduction reaction is a critical step in the modification of the tetrapyrrole structure, leading to the formation of this compound. uniprot.orgresearchgate.net The enzyme utilizes a reducing equivalent, typically from a cofactor, to achieve this transformation. In Pseudomonas denitrificans, the enzyme has been purified and shown to effectively convert precorrin-6x to this compound. asm.org

Stereospecificity of Hydride Transfer to Precorrin-6x

The reduction of precorrin-6x is a stereospecific process. Isotopic labeling studies have demonstrated that the enzyme exhibits a high degree of stereoselectivity for the hydride transfer from the nicotinamide (B372718) cofactor. Specifically, Precorrin-6x reductase transfers the pro-R hydrogen from the C4 position of the nicotinamide ring of NADPH to the substrate. This precise stereochemistry ensures the correct configuration of the resulting this compound molecule, which is essential for the subsequent steps in the biosynthetic pathway. The mechanism of hydride transfer can be either concerted or stepwise, and while the specifics for this enzyme are still under investigation, it is a key area of research in understanding enzyme-catalyzed reductions. nih.gov

Coenzyme Requirements for Precorrin-6x Reduction

The catalytic activity of Precorrin-6x reductase is dependent on the presence of a nicotinamide coenzyme. ebi.ac.ukresearchgate.net In most characterized systems, the enzyme utilizes NADPH as the source of the hydride ion for the reduction of precorrin-6x. ebi.ac.uk The enzyme exhibits Michaelis-Menten kinetics with respect to its substrates, with determined Km values for both precorrin-6x and NADPH. asm.org The requirement for NADPH highlights the integration of cobalamin biosynthesis with the broader metabolic network of the cell, which is responsible for maintaining the pool of this essential reducing cofactor.

This compound C(5,15)-Methyltransferase (Decarboxylating) (CobL)

Following the formation of this compound, the next series of modifications are carried out by the enzyme this compound C(5,15)-methyltransferase (decarboxylating), commonly known as CobL. qmul.ac.ukwikipedia.org This remarkable enzyme is a bifunctional or even trifunctional protein in many organisms, catalyzing multiple reactions at different sites on the this compound molecule. qmul.ac.ukebi.ac.uk In the aerobic pathway, a single enzyme, CobL, performs these functions, whereas in the anaerobic pathway, these activities are often carried out by two separate enzymes, CbiE and CbiT. asm.orgebi.ac.ukebi.ac.uk

Catalytic Activity of C-5 Methylation by CobL

One of the key activities of CobL is the methylation of the C-5 position of the this compound macrocycle. qmul.ac.ukebi.ac.uk This reaction involves the transfer of a methyl group from the cosubstrate S-adenosyl-L-methionine (SAM) to the C-5 carbon of this compound. qmul.ac.ukwikipedia.org In organisms with separate enzymes for the anaerobic pathway, the C-5 methylation is specifically catalyzed by the CbiE protein. asm.orgnih.gov This methylation is a crucial step in the intricate process of modifying the periphery of the corrin (B1236194) ring.

Catalytic Activity of C-15 Methylation by CobL

In addition to C-5 methylation, CobL also catalyzes the methylation of the C-15 position of this compound, again utilizing SAM as the methyl donor. qmul.ac.ukebi.ac.uk In the anaerobic pathway, this activity is attributed to the CbiT enzyme. asm.orgebi.ac.uk Interestingly, in some organisms, the C-15 methylation is coupled with a decarboxylation event. Structural and mechanistic studies suggest that CbiT can catalyze both the methylation at C-15 and the subsequent decarboxylation of the C-12 acetate (B1210297) side chain. asm.orgnih.gov Evidence suggests that the C-15 methylation occurs prior to the decarboxylation step. asm.org

Decarboxylation Mechanism of the C-12 Acetate Side Chain

A key event in the transformation of this compound is the decarboxylation of the acetate side chain located at the C-12 position of the macrocycle. ebi.ac.ukresearchgate.net In the aerobic pathway, this reaction is catalyzed by the C-terminal domain of the bifunctional enzyme CobL. researchgate.netnih.gov The removal of the carboxyl group from the C-12 acetate is not an isolated event; it is mechanistically coupled with the methylation at the C-15 position. expasy.orgnih.gov This concomitant reaction transforms the substrate, yielding an intermediate known as precorrin-7, before the final methylation step occurs. nih.gov

Product Formation: Precorrin-8x from this compound

The enzymatic activity of CobL on this compound culminates in the formation of precorrin-8x. researchgate.netasm.org This transformation involves three distinct chemical modifications on the substrate molecule: two methylations and one decarboxylation. ebi.ac.ukresearchgate.net The process is sequential: the C-terminal domain of CobL first catalyzes the methylation at C-15 and the concurrent decarboxylation of the C-12 acetate side chain, producing the intermediate precorrin-7. expasy.orgnih.gov Subsequently, the N-terminal domain of CobL catalyzes a second methylation at the C-5 position of precorrin-7, completing the synthesis of precorrin-8x. researchgate.netnih.gov Precorrin-8x is the final intermediate before a significant rearrangement catalyzed by CobH, which leads to the formation of hydrogenobyrinic acid. asm.orgresearchgate.net

| Starting Substrate | Enzyme | Key Modifications | Intermediate | Final Product |

| This compound | CobL | C-15 Methylation, C-12 Decarboxylation | Precorrin-7 | |

| Precorrin-7 | CobL | C-5 Methylation | Precorrin-8x |

Bifunctional Nature and Active Site Architecture of CobL

CobL is a remarkable bifunctional enzyme that integrates two distinct catalytic activities into a single polypeptide chain, essential for the aerobic cobalamin biosynthesis pathway. ebi.ac.ukexpasy.org These functions are segregated into two specialized domains:

C-terminal Domain: This domain is responsible for both the methylation of the C-15 position and the decarboxylation of the C-12 acetate side chain. expasy.orgresearchgate.netnih.gov

N-terminal Domain: This domain performs the subsequent methylation at the C-5 position. researchgate.net

Structural and functional analyses have provided insights into the active site architecture of CobL. The C-terminal domain contains the binding site for the methyl donor, S-adenosyl-L-methionine (SAM). researchgate.net This SAM-binding site is characterized by a Rossmann-like β/α fold and is situated between two glycine-rich loops. nih.govresearchgate.net Mutations in key residues within this site, such as G257 and E276, have been shown to abolish the C-15 methylation and decarboxylation activities without affecting the C-5 methylation performed by the N-terminal domain, confirming the functional independence of the two domains. nih.govresearchgate.net

Anaerobic Counterparts: CbiE and CbiT

In the anaerobic biosynthesis of cobalamin, the functions performed by the single CobL enzyme are carried out by two separate, monofunctional enzymes: CbiE and CbiT. ebi.ac.uknih.govnih.gov These enzymes work sequentially to convert cobalt-precorrin-6B into cobalt-precorrin-8. pnas.org In some anaerobic organisms, the genes for these two enzymes are fused, resulting in a single protein, CbiET, that is functionally analogous to the aerobic CobL. ebi.ac.uknih.govpnas.org

CbiE as Cobalt-Precorrin-7 C(5)-Methyltransferase

CbiE is the enzyme that catalyzes the final methylation step in this sequence. nih.govqmul.ac.uk Its specific substrate is cobalt-precorrin-7, which has already undergone methylation at C-15 and decarboxylation at C-12. qmul.ac.ukgenome.jp CbiE transfers a methyl group from SAM to the C-5 position of cobalt-precorrin-7, producing cobalt-precorrin-8. nih.govqmul.ac.ukcreative-enzymes.com This reaction is a critical step in the anaerobic pathway, which is characterized by the early insertion of cobalt into the macrocycle. qmul.ac.ukgenome.jp

CbiT as Cobalt-Precorrin-6B C(15)-Methyltransferase (Decarboxylating)

CbiT catalyzes the initial modifications in the anaerobic conversion sequence. nih.govpnas.org It acts on cobalt-precorrin-6B and, like the C-terminal domain of CobL, performs two actions: it methylates the C-15 position and simultaneously catalyzes the decarboxylation of the C-12 acetate side chain. expasy.orgqmul.ac.ukgenome.jp The product of the CbiT-catalyzed reaction is cobalt-precorrin-7, which is then passed to CbiE for the final methylation. qmul.ac.ukmybiosource.com

| Enzyme | Pathway | Substrate(s) | Function(s) | Product(s) |

| CobL | Aerobic | This compound, SAM | C-5 Methylation, C-15 Methylation, C-12 Decarboxylation | Precorrin-8x, SAH |

| CbiE | Anaerobic | Cobalt-precorrin-7, SAM | C-5 Methylation | Cobalt-precorrin-8, SAH |

| CbiT | Anaerobic | Cobalt-precorrin-6B, SAM | C-15 Methylation, C-12 Decarboxylation | Cobalt-precorrin-7, SAH, CO2 |

Functional Complementation and Fusion Proteins (CbiET)

In the anaerobic biosynthesis of cobalamin (vitamin B12), the transformation of the intermediate this compound is a critical step managed by a methyltransferase enzyme complex. wikipedia.org This stage involves two distinct methylation events and a decarboxylation. ebi.ac.ukgenome.jp In many anaerobic organisms, these reactions are catalyzed by two separate but related enzymes, CbiE and CbiT. nih.gov CbiE functions as cobalt-precorrin-7 C(5)-methyltransferase, while CbiT is the cobalt-precorrin-6B C(15)-methyltransferase, which also facilitates the decarboxylation of the acetate side chain on ring C to yield precorrin-8X. nih.govebi.ac.uk

A notable evolutionary and functional feature observed in several prokaryotes is the fusion of the cbiE and cbiT genes, resulting in a single bifunctional polypeptide known as CbiET. nih.govebi.ac.ukresearchgate.net This fusion protein carries out the multiple steps required to convert this compound to precorrin-8X. ebi.ac.ukebi.ac.uk The CbiET fusion has been identified in organisms such as Porphyromonas gingivalis and Desulfitobacterium hafniense. researchgate.netnih.gov

The existence of both separate and fused enzyme systems highlights different evolutionary strategies for achieving the same biochemical outcome. The fusion of CbiE and CbiT into a single protein is believed to enhance catalytic efficiency, possibly through the direct channeling of the intermediate between the two active sites. core.ac.uk This arrangement is analogous to the single, multifunctional enzyme CobL found in the aerobic cobalamin pathway, which performs the same set of reactions: two methylations at C-5 and C-15 and the decarboxylation of the C-12 acetate side chain of this compound. ebi.ac.uknih.govnih.gov Functional complementation studies have been essential in identifying and characterizing the roles of these enzymes. researchgate.netnih.gov

Table 1: Enzymes Responsible for this compound Transformation

| Pathway | Enzyme(s) | Gene(s) | Function | Organism Type |

|---|---|---|---|---|

| Anaerobic | CbiE and CbiT | cbiE, cbiT | Two separate enzymes for C5 methylation and C15 methylation/decarboxylation. nih.gov | Bacteria/Archaea |

| Anaerobic | CbiET | cbiET (fusion) | A single bifunctional fusion protein performing both methylation and decarboxylation steps. ebi.ac.ukresearchgate.net | Bacteria |

| Aerobic | CobL | cobL | A single bifunctional enzyme performing C5 and C15 methylations and decarboxylation. wikipedia.orgebi.ac.uk | Bacteria |

Enzyme-Intermediate Interactions and Channeling Hypotheses

The biosynthesis of cobalamin is a long and complex pathway involving numerous, often unstable, intermediates. rcsb.orgresearchgate.net The chemical lability and low abundance of these compounds have historically made their isolation and characterization exceptionally challenging. researchgate.netpnas.org To overcome these issues, the cellular machinery appears to have evolved sophisticated mechanisms involving intimate interactions between biosynthetic enzymes and their substrate intermediates. These interactions are thought to facilitate metabolite channeling, a process that ensures the efficient and protected transfer of intermediates between sequential enzymes in the pathway. nih.govkent.ac.uk

Evidence for Tight Binding of this compound to Biosynthetic Enzymes

Significant experimental evidence supports the hypothesis that intermediates in the cobalamin pathway, including those structurally related to this compound, are tightly bound by their respective enzymes. rcsb.orgresearchgate.net A key breakthrough in demonstrating this was the development of an "enzyme-trap" approach. researchgate.netnih.gov This technique involves the reconstruction of the biosynthetic pathway in a host like Escherichia coli and the addition of a His-tag to the terminal enzyme in the engineered sequence. rcsb.orgresearchgate.net This strategy allows for the isolation of unstable intermediates as tightly bound enzyme-product complexes, preventing their degradation or loss to the bulk solvent. researchgate.netrhea-db.org

Using this method, researchers have successfully isolated several intermediates, from precorrin-4 (B1235051) to hydrogenobyrinic acid, demonstrating their strong association with the enzymes that synthesize them. rcsb.orgresearchgate.net For example, the enzyme CobK, which reduces precorrin-6X to this compound, has been shown to bind its product so tightly within a nearly completely enclosed active site that its release is thought to require interaction with the next enzyme in the pathway, CobL (the aerobic equivalent of CbiET). proteopedia.org Furthermore, a dedicated substrate-carrier protein, CobE, has been identified that can bind to and stabilize transient intermediates, such as precorrin-8, enhancing their subsequent transformation and providing further evidence for a controlled handling mechanism. rcsb.orgresearchgate.netnih.gov

Implications for Metabolite Channeling in the Cobalamin Pathway

The observation of tight enzyme-intermediate binding provides strong support for the existence of metabolite channeling within the cobalamin biosynthetic pathway. researchgate.netnih.gov Metabolite channeling is the direct transfer of an intermediate from the active site of one enzyme to the active site of the next sequential enzyme without the intermediate fully equilibrating with the surrounding cytoplasm. nih.gov This mechanism offers several distinct advantages for a pathway involving labile compounds like this compound and its relatives.

Key Implications of Metabolite Channeling:

Protection of Unstable Intermediates: Many of the precorrin intermediates are chemically unstable and prone to oxidation or rearrangement. researchgate.netpnas.org By remaining bound to enzymes or being passed directly between them, they are shielded from the aqueous environment and reactive cellular species.

Prevention of Metabolic Cross-Talk: It prevents pathway intermediates from diffusing away and entering competing metabolic pathways or causing feedback inhibition on unrelated enzymes.

The structural and functional data, from the fusion of enzymes like CbiE and CbiT into CbiET to the tight product binding of enzymes like CobK, collectively paint a picture of a highly organized "metabolic highway." ebi.ac.ukproteopedia.org This system ensures that complex and delicate molecules are passed efficiently from one catalytic step to the next, a "remarkable form of metabolite channeling" that is essential for the successful synthesis of the intricate vitamin B12 molecule. kent.ac.ukproteopedia.org

Table 2: Summary of Evidence for Metabolite Channeling in Cobalamin Biosynthesis

| Enzyme/Protein | Intermediate(s) | Evidence | Finding | Citation(s) |

|---|---|---|---|---|

| Various | Precorrin-4, Precorrin-7, Precorrin-8 | Enzyme-Trap Approach | Unstable intermediates can be isolated as stable, tightly-bound enzyme-product complexes. | rcsb.orgresearchgate.netnih.gov |

| CobK | Reduced precorrin (product) | Crystal Structure Analysis | Product is almost completely buried, suggesting release is triggered by the next enzyme (CobL). | proteopedia.org |

| CobE | Precorrin-6B, Precorrin-8, HBA | In Vitro Reconstitution & Spectroscopy | A dedicated carrier protein binds, stabilizes, and enhances the transformation of multiple intermediates. | researchgate.netnih.gov |

| CbiE/CbiT | (Inferred) | Gene Fusion (CbiET) | Enzyme fusion in some species suggests a mechanism to facilitate direct transfer between active sites. | nih.govebi.ac.ukresearchgate.net |

| Multiple Enzymes | Cobalt-precorrin-5B | Enzyme Mixture Incubations | Yield of product is significantly higher in a mixed enzyme system compared to sequential reactions, suggesting channeling. | pnas.org |

Genetic Basis and Regulation of Precorrin 6y Metabolism

Genes Encoding Precorrin-6y Processing Enzymes

The transformation of precorrin-6x (B1238557) into subsequent intermediates on the path to cobalamin involves a set of well-characterized enzymes. These enzymes are encoded by specific genes that are essential for the progression of the biosynthetic pathway. The specific genes and their corresponding enzymes differ between the aerobic and anaerobic pathways of cobalamin synthesis.

The initial step in the metabolism of the precorrin-6 intermediate is the reduction of precorrin-6x to this compound. This reaction is catalyzed by the enzyme precorrin-6x reductase.

In the aerobic pathway, particularly well-studied in Pseudomonas denitrificans, this enzyme is encoded by the cobK gene. nih.govasm.org Precorrin-6x reductase catalyzes the NADPH-dependent reduction of precorrin-6x to its dihydro derivative, this compound. nih.govebi.ac.uk The enzyme from P. denitrificans has been purified and characterized as a monomeric protein. nih.gov Research has established the kinetic parameters for this enzyme, demonstrating its efficiency in this crucial reduction step. nih.gov The identification of the cobK gene was confirmed through microsequencing of the purified protein. nih.gov Homologs of cobK have been identified in other aerobic or facultatively aerobic organisms that synthesize cobalamin, such as Rhodococcus sp., Rhodobacter capsulatus, and Mycobacterium tuberculosis. asm.orgepfl.ch

In the anaerobic pathway, a homologous enzyme, encoded by the cbiJ gene, performs the analogous function of reducing cobalt-precorrin-6x to cobalt-precorrin-6y. nih.govnih.gov Studies in the archaeon Methanococcus maripaludis have confirmed the role of a cbiJ homolog in cobamide biosynthesis, where its deletion leads to a requirement for cobamide or acetate (B1210297) for growth. nih.gov

Table 1: Characteristics of Precorrin-6x Reductase from Pseudomonas denitrificans

| Characteristic | Value | Reference |

|---|---|---|

| Encoding Gene | cobK | nih.gov |

| Substrates | Precorrin-6x, NADPH | nih.gov |

| Product | This compound | nih.govebi.ac.uk |

| Molecular Weight (Gel Filtration) | ~27,000 Da | nih.gov |

| Molecular Weight (SDS-PAGE) | ~31,000 Da | nih.gov |

| Km for Precorrin-6x | 3.6 ± 0.2 µM | nih.gov |

| Km for NADPH | 23.5 ± 3.5 µM | nih.gov |

Following its synthesis, this compound undergoes a series of modifications to become precorrin-8x. In the aerobic pathway, these reactions are catalyzed by a single, bifunctional enzyme known as this compound C(5,15)-methyltransferase (decarboxylating). ebi.ac.uknih.gov This enzyme is encoded by the cobL gene. ebi.ac.uknih.govresearchgate.net

The CobL protein, purified from a recombinant strain of P. denitrificans, has been shown to catalyze three distinct chemical transformations: the methylation of C-5, the methylation of C-15, and the decarboxylation of the acetate side chain located at C-12 of the this compound macrocycle. ebi.ac.uknih.govsci-hub.se This multi-step reaction efficiently converts this compound directly into precorrin-8x. ebi.ac.ukasm.org The identity of CobL as the product of the cobL gene was confirmed by N-terminal sequencing of the purified protein. nih.govresearchgate.net The cobL gene has been identified in various aerobic cobalamin-producing organisms, including Sinorhizobium sp., Pseudomonas aeruginosa, and Mycobacterium tuberculosis. uniprot.orgepfl.chuniprot.org

In the anaerobic cobalamin biosynthesis pathway, the conversion of the cobalt-containing intermediate, cobalt-precorrin-6y, to cobalt-precorrin-8x is accomplished by two separate enzymes, encoded by the cbiE and cbiT genes. nih.govpnas.org These two enzymes together perform the same functions as the single CobL enzyme in the aerobic pathway. ebi.ac.ukpnas.org

It is proposed that CbiE acts as a methyltransferase, specifically catalyzing the methylation at the C-5 position of the macrocycle. nih.govnih.govpnas.org CbiT is believed to be a bifunctional enzyme that couples the methylation at C-15 with the decarboxylation of the ring C acetate side chain. nih.govpnas.org In some anaerobic organisms, such as Bacillus megaterium, the cbiE and cbiT genes are found fused into a single gene, designated cbiET, which is analogous to the cobL gene of the aerobic pathway. nih.govpnas.org In other organisms like Salmonella enterica, cbiE and cbiT exist as two distinct genes. nih.govnih.gov

Table 2: Comparison of Enzymes Converting this compound to Precorrin-8x

| Pathway | Organism Example | Gene(s) | Enzyme(s) | Functions | Reference |

|---|---|---|---|---|---|

| Aerobic | Pseudomonas denitrificans | cobL | CobL | C-5 Methylation, C-15 Methylation, C-12 Decarboxylation | ebi.ac.uknih.gov |

| Anaerobic | Salmonella enterica | cbiE, cbiT | CbiE, CbiT | C-5 Methylation (CbiE); C-15 Methylation & Decarboxylation (CbiT) | nih.govnih.gov |

cobL Gene Encoding this compound C(5,15)-Methyltransferase (Decarboxylating)

Transcriptional and Translational Regulation of this compound Biosynthesis Genes

The expression of the genes involved in this compound metabolism is carefully regulated to ensure efficient production of cobalamin while avoiding the wasteful synthesis of intermediates. This regulation occurs at both the transcriptional and translational levels and is influenced by various environmental and cellular signals.

The expression of cobalamin biosynthetic genes, including those responsible for processing this compound, can be influenced by the availability of specific precursor molecules. One such molecule is betaine (B1666868) (N,N,N-trimethylglycine).

In Pseudomonas denitrificans, a major industrial producer of vitamin B12, the addition of betaine to the fermentation medium has been shown to significantly up-regulate the expression of proteins related to the vitamin B12 biosynthetic pathway. researchgate.netresearchgate.net Proteomic analyses have revealed that betaine promotes the increased expression of several key enzymes, including this compound C5,15-methyltransferase (CobL). researchgate.netx-mol.net Betaine acts as a methyl group donor for the numerous methylation steps in the pathway, and its presence signals the cell to enhance the production of the enzymatic machinery required for cobalamin synthesis. researchgate.net This up-regulation ensures that the pathway can efficiently utilize the available methyl donors to produce the final cofactor. researchgate.net

The genes for cobalamin biosynthesis are typically clustered together in operons on the bacterial chromosome. This organization allows for the coordinated regulation of all the genes required for a specific part of the pathway. mdpi.comnih.gov

In Salmonella typhimurium, which synthesizes cobalamin anaerobically, most of the biosynthetic genes are located in a single large cob operon. nih.govharvard.edu This operon is under the control of a single promoter, allowing for coordinated expression of the genes for the entire pathway. harvard.edu The anaerobic pathway genes, including cbiE and cbiT, are part of this cluster.

In aerobic organisms like Pseudomonas denitrificans, the cob genes are also organized in clusters, though they may be arranged in multiple operons. asm.orgmdpi.com For instance, the cobK and cobL genes are located in close proximity. asm.org In Paracoccus denitrificans, the cobK and cobL genes are divergently transcribed, with their promoter regions located between them, suggesting a coordinated but complex regulatory control. asm.org The cobJ gene is located downstream of cobK and is transcribed convergently with it. asm.org This genetic arrangement highlights the tight linkage and coregulation of the genes responsible for the sequential steps in the conversion of precorrin-3 to precorrin-8x. asm.orgmdpi.com

Factors Influencing Gene Expression (e.g., Betaine)

Comparative Genomics of this compound Enzyme Genes Across Organisms

The enzymes responsible for the methylation and decarboxylation of this compound to form Precorrin-8x are central to the cobalamin biosynthesis pathway. In aerobic organisms, this transformation is typically carried out by a single multifunctional enzyme known as CobL. In contrast, anaerobic organisms often utilize two separate proteins, CbiE and CbiT, to catalyze the same set of reactions. frontiersin.orgnih.gov

Phylogenetic Distribution and Conservation of CobL/CbiE/CbiT

The distribution of the genes encoding these enzymes—cobL in aerobes, and cbiE and cbiT in anaerobes—is not strictly delineated by oxygen tolerance and showcases a varied evolutionary landscape. ucl.ac.uk A comparative genomic analysis across thousands of bacterial species indicates that the capacity for de novo cobamide biosynthesis is unevenly distributed among different phyla. researchgate.net For instance, a high percentage of Actinobacteria are predicted to synthesize cobamides, whereas the pathway is rare in Bacteroidetes. researchgate.net

The fused cobL gene is characteristic of the aerobic cobalamin biosynthesis pathway found in organisms like Pseudomonas denitrificans. asm.orgresearchgate.net This bifunctional enzyme catalyzes both the C₅ and C₁₅ methylations and the decarboxylation of the C₁₂ acetate side chain of this compound. researchgate.net In contrast, many anaerobic and facultative anaerobic bacteria, such as Salmonella typhimurium and Lactobacillus reuteri, possess separate cbiE and cbiT genes. asm.orgresearchgate.net CbiT is thought to be responsible for one of the methylation steps, while CbiE performs the other methylation and the decarboxylation. core.ac.uk Interestingly, some organisms, like certain species of Synechocystis, harbor homologs of both cobL (sometimes annotated as cbiET) and cbiT, suggesting a more complex evolutionary history and potential functional redundancy or specialization. core.ac.uk

The conservation of these enzymes can be observed at the sequence level. The methyltransferase domains of CobL, CbiE, and CbiT show homology to other S-adenosyl-L-methionine (SAM)-dependent methyltransferases. ucl.ac.uk Phylogenetic analyses of these methyltransferases reveal a clear segregation into distinct branches, with a further division between aerobic and anaerobic enzymes within each branch, likely reflecting their different substrate specificities (cobalt-free vs. cobalt-complexed intermediates). ucl.ac.uk

Table 1: Phylogenetic Distribution of this compound Modifying Enzymes

| Organism | Pathway Type | Enzyme(s) | Phylum | Reference(s) |

|---|---|---|---|---|

| Pseudomonas denitrificans | Aerobic | CobL | Proteobacteria | asm.orgresearchgate.net |

| Salmonella typhimurium | Anaerobic | CbiE, CbiT | Proteobacteria | ucl.ac.ukasm.org |

| Lactobacillus reuteri | Anaerobic | CbiE, CbiT | Firmicutes | researchgate.net |

| Bacillus megaterium | Anaerobic | CbiE, CbiT | Firmicutes | ucl.ac.uk |

| Dehalobacter restrictus | Anaerobic | Cbi[ET] | Firmicutes | frontiersin.org |

| Akkermansia muciniphila (some strains) | Anaerobic | CbiE, CbiT | Verrucomicrobiota | nih.gov |

| Rhodobacter capsulatus | Aerobic | CobL | Proteobacteria | asm.org |

| Sinorhizobium meliloti | Aerobic | CobL | Proteobacteria | nih.gov |

Genomic Context of this compound Related Biosynthetic Loci

The genes involved in cobalamin biosynthesis, including those for this compound metabolism, are typically clustered together in operons, referred to as cob or cbi operons. The organization of these gene clusters can vary significantly even between closely related species, reflecting a dynamic evolutionary history involving gene rearrangements, fusions, and horizontal gene transfer. nih.gov

In Pseudomonas denitrificans, the cobL gene is found within a large cob gene cluster. For instance, upstream of cobL, and divergently transcribed, is the cobK gene, which encodes precorrin-6x reductase. asm.org In Salmonella typhimurium, the cbiE and cbiT genes are part of the cob operon, which is subject to transcriptional regulation by factors such as the PocR protein and the redox state of the cell. asm.org

Lactobacillus reuteri presents a unique genomic arrangement where the cbi, cob, and hem genes are all clustered together. researchgate.net In this organism, the cbiE and cbiT genes are located within this large biosynthetic cluster, transcribed in the same direction along with several other cbi genes. researchgate.net In the organohalide-respiring bacterium Dehalobacter restrictus, the genes for corrinoid biosynthesis are organized into five distinct operons. frontiersin.org This organism possesses a fused cbi[ET] gene within one of these operons. frontiersin.org

The genomic context often includes genes for cobalt transport (cbt or btu genes) and for the synthesis of the lower ligand of cobalamin, highlighting the coordinated regulation of the entire pathway. researchgate.netmicrobialcell.com The presence of cobalamin riboswitches upstream of these operons is a common regulatory feature, allowing for feedback control of gene expression in response to the intracellular concentration of cobalamin. frontiersin.orgmicrobialcell.com

Table 2: Genomic Organization of this compound Related Biosynthetic Loci in Selected Bacteria

| Organism | Gene Cluster | Key Genes in Locus (in order) | Regulatory Elements | Reference(s) |

|---|---|---|---|---|

| Pseudomonas denitrificans | cob operon |

...cobJ (convergent), cobK, cobL (divergent)... |

- | asm.org |

| Salmonella typhimurium | cob operon |

...cbiA, cbiB, cbiC, cbiD, cbiE, cbiT, cbiF... |

PocR regulation, riboswitches | asm.org |

| Lactobacillus reuteri | cbi-cob-hem cluster |

...cbiC, cbiD, cbiE, cbiT, cbiF, cbiG, cbiH... |

- | researchgate.net |

| Dehalobacter restrictus | Corrinoid biosynthesis operon 2 | ...cbiD, cbi[ET]... |

Cobalamin riboswitch | frontiersin.org |

| Anabaena sp. PCC 7120 | Vitamin B₁₂ synthesis cluster | ...all0456 (cluster start), includes precorrin synthesis genes... |

Cobalamin riboswitch | microbialcell.com |

Structural Biology of Enzymes Interacting with Precorrin 6y

Three-Dimensional Structures of Precorrin-6y Modifying Enzymes

A recurring structural motif in many AdoMet-dependent methyltransferases is the Rossmann-like fold. This fold is characterized by a core of parallel β-sheets flanked by α-helices. researchgate.net However, the enzymes that modify this compound display interesting variations.

Canonical and Non-Canonical Folds: While some precorrin methyltransferases exhibit the canonical Rossmann-like fold, others present a novel structural framework. For instance, MT0146, a homolog of CbiT from Methanobacterium thermoautotrophicum, shows structural similarity to Rossmann-like methyltransferases but is considered the first identified enzyme with this activity that does not possess the canonical precorrin methyltransferase fold. core.ac.ukresearchgate.netrcsb.org This suggests an evolutionary divergence in the structural solutions for catalyzing methylation on the precorrin macrocycle.

The TP-Methylase Domain: Structural analyses have revealed that the tetrapyrrole (corrin/porphyrin) methylase (TP-methylase) domain belongs to the rhodanese-phosphatase (R-P) superfamily, which is a type of Rossmannoid fold. oup.com The N-terminal domain of these enzymes is responsible for binding the methionine moiety of the AdoMet cofactor. oup.com

Fusion Proteins: In organisms like Pseudomonas denitrificans, the enzyme CobL is a fusion protein that combines the functionalities of CbiE and CbiT. nih.govqmul.ac.uk This single polypeptide chain contains two distinct catalytic domains. The C-terminal domain of CobL (CobLᶜ) from Rhodobacter capsulatus has been structurally characterized and shown to form a tetramer, with each subunit possessing a Rossmann-like β/α fold responsible for binding AdoMet. researchgate.net

| Enzyme/Homolog | Organism | Enzyme Fold Classification | Key Structural Features | Reference |

|---|---|---|---|---|

| CobL (C-terminal domain) | Rhodobacter capsulatus | Rossmann-like β/α fold | Forms a tetramer; binds S-adenosyl-L-homocysteine (SAH) at the C-terminal end of the fold. | researchgate.net |

| MT0146 (CbiT homolog) | Methanobacterium thermoautotrophicum | Non-canonical precorrin methyltransferase fold (with Rossmann-like similarity) | First of its kind identified; binds AdoMet near a pocket suitable for a precorrin substrate. | core.ac.ukrcsb.org |

| TP-Methylase Domain (general) | Various | Rhodanese-phosphatase (R-P) superfamily (Rossmannoid) | N-terminal domain binds the methionine moiety of AdoMet. | oup.com |

The active sites of this compound modifying enzymes are precisely shaped cavities designed to accommodate the bulky precorrin substrate and the AdoMet cofactor in a specific orientation for catalysis.

AdoMet/SAH Binding Site: Crystal structures reveal that the binding site for the S-adenosyl-L-methionine (AdoMet) cofactor, or its product S-adenosyl-L-homocysteine (SAH), is a highly conserved feature. In the C-terminal domain of CobL from R. capsulatus, SAH is found bound at the C-terminal end of the Rossmann-like fold, nestled between two glycine-rich loops. researchgate.net The presence of SAH in crystal structures helps to delineate the active site and indicates where the substrate binds. nih.gov

Precorrin Binding Cleft: Adjacent to the cofactor binding site lies a larger cleft or pocket presumed to be the binding site for the precorrin macrocycle. core.ac.ukresearchgate.net In MT0146, this pocket is located near the bound AdoMet, positioning the substrate for methyl transfer. rcsb.org The binding of the precorrin substrate is thought to be stabilized by interactions with specific residues lining this pocket. core.ac.uk

Shared Active Sites: Some enzymes, like the precorrin-8x methyl mutase (CobH), which acts on a downstream intermediate, form dimeric structures that create shared active sites. This arrangement allows the enzyme to discriminate between different tautomers of its substrate, selecting a specific one for the reaction. researchgate.net This principle of using protein oligomerization to create specific active site environments may also apply to enzymes acting on this compound.

Characterization of Enzyme Folds (e.g., Rossmann-like AdoMet-dependent methyltransferase fold)

Structural Dynamics and Conformational Changes During Catalysis

Enzymes are not static entities; their structures are dynamic, and conformational changes are often integral to their catalytic cycles. This is particularly true for enzymes that handle large, flexible substrates like this compound and perform multiple chemical steps.

The induced-fit theory posits that the binding of a substrate to an enzyme can cause a change in the enzyme's shape, leading to the proper alignment of catalytic groups. britannica.com This mechanism is crucial for both substrate specificity and catalytic efficiency.

Evidence for induced-fit mechanisms has been observed in enzymes related to precorrin modification. In the CbiT homolog MT0146, a flexible loop (the GGSGG loop) forms part of the putative precorrin binding site. core.ac.uk Structural studies suggest this loop undergoes a conformational change upon binding the cofactor, which in turn enhances the enzyme's affinity for the precorrin substrate by completing the structure of its binding site. core.ac.uk This ensures that the methylation cofactor is bound before the precorrin molecule it is meant to methylate. core.ac.uk Such conformational changes act as a molecular switch, selecting the correct substrate and ensuring the reaction proceeds efficiently. nih.gov

The conversion of this compound to precorrin-8x involves two methylations and one decarboxylation. qmul.ac.uk In aerobes, the fusion protein CobL provides a clear example of how protein architecture facilitates a multi-step reaction on a single platform.

Advanced Research Directions and Biotechnological Applications

Metabolic Engineering for Enhanced Cobalamin Production

Cobalamin is produced exclusively by certain bacteria and archaea through complex and energetically demanding biosynthetic pathways. nih.gov Industrial production of vitamin B12 relies on fermentation of these microorganisms. Metabolic engineering offers powerful strategies to improve production efficiency by optimizing the flow of metabolites through the biosynthesis pathway.

The flux of intermediates through the cobalamin pathway is a critical determinant of the final yield. Rational design involves the targeted genetic modification of production strains to channel metabolic resources towards vitamin B12 synthesis and away from competing pathways. nih.gov Uroporphyrinogen III is a key branch-point intermediate that can be directed either towards heme synthesis or, via methylation to precorrin-2, towards cobalamin. nih.gov Modulating the expression of genes at this junction is a primary strategy.

Further down the pathway, at the Precorrin-6y stage, the flow of the intermediate is controlled by the activity of the enzyme this compound C(5,15)-methyltransferase (CobL in aerobic organisms). uniprot.orgwikipedia.org Strategies to enhance flux through this specific step include:

Promoter Engineering: Placing the cobL gene under the control of strong, inducible, or synthetic promoters can fine-tune its expression levels, ensuring that the conversion of this compound to Precorrin-8x is not a rate-limiting step. researchgate.net

Altering Competing Nodes: While this compound is committed to the cobalamin pathway, optimizing the supply of its precursors and co-substrates, like S-adenosyl-L-methionine (SAM), is crucial. Engineering the SAM biosynthetic pathway to increase its availability can directly boost the activity of the multiple methyltransferases, including CobL. nih.gov

A more direct approach to increasing pathway throughput is the overexpression of the specific enzymes that process this compound. researchgate.net In aerobic bacteria like Pseudomonas denitrificans, the bifunctional enzyme CobL catalyzes two methylations and a decarboxylation to convert this compound into Precorrin-8x. wikipedia.orgresearchgate.netebi.ac.uk In anaerobic organisms, these steps are typically carried out by two separate enzymes, CbiE and CbiT. nih.govebi.ac.uk

Research has shown that overexpressing key biosynthetic genes can lead to significantly higher yields of vitamin B12. nih.gov Specifically, targeting the cobL gene (or cbiE and cbiT genes) for overexpression can alleviate potential bottlenecks at this stage of the pathway. For instance, in engineered strains of Ensifer adhaerens and Bacillus megaterium, the overexpression of cobalamin biosynthetic genes, including those involved in the later stages of the pathway, has successfully increased production. nih.govresearchgate.net This strategy ensures that the cellular machinery for converting this compound is not saturated, allowing for a higher rate of synthesis.

Rational Design for Modulating this compound Flux

Elucidation of Remaining Unknowns in the this compound Stage

Despite significant progress, aspects of the cobalamin biosynthetic pathway, including the transformations centered around this compound, are still under investigation. The inherent instability of many pathway intermediates makes them difficult to isolate and study. researchgate.net

The primary enzymes responsible for processing this compound (CobL, CbiE, CbiT) are well-established. ebi.ac.ukebi.ac.uk However, the vast genetic diversity of microorganisms suggests that novel isoforms or entirely new enzymes with similar functions may exist. Comparative genomics and bioinformatics analyses of B12-producing organisms can identify genes that are homologous to known methyltransferases but possess different kinetic properties or regulatory controls. oup.com

Furthermore, some organisms may utilize accessory proteins or substrate-chaperoning proteins to facilitate the transfer of unstable intermediates like this compound between enzymes. An example is the identification of CobE, a substrate-carrier protein that can stabilize transient intermediates and enhance their transformation. researchgate.netnih.gov The discovery of such proteins associated with the this compound stage could provide new targets for metabolic engineering. High-throughput screening methods, such as transposon sequencing (Tn-Seq), can be employed to identify genes that influence the flux through the cobalamin pathway, potentially revealing novel regulatory or catalytic components. asm.org

The conversion of this compound to Precorrin-8x involves multiple, stereochemically complex reactions: two methylations (at C5 and C15) and a decarboxylation of the C12 acetate (B1210297) side chain. nih.govresearchgate.net This is followed by a methyl group migration from C11 to C12, catalyzed by CobH. nih.gov The precise three-dimensional arrangement of atoms during these transformations is crucial for the formation of the final corrin (B1236194) ring structure.

Advanced techniques are required to fully elucidate this stereochemistry:

X-ray Crystallography: Determining the crystal structures of the enzymes (like CobL) in complex with their substrates or substrate analogs provides a static snapshot of the active site. nih.govresearchgate.net This information is invaluable for understanding how the enzyme orients the substrate and the SAM cofactor to ensure the reactions occur with the correct stereospecificity.

NMR Spectroscopy: Nuclear Magnetic Resonance can be used to determine the structure of intermediates that can be isolated, providing direct evidence of their chemical structure and stereochemistry.

Enzyme-Trap Approaches: By using genetically engineered systems where the pathway is truncated, unstable intermediates can be isolated while still bound to the enzyme that synthesized them. researchgate.netnih.gov This allows for the characterization of otherwise fleeting molecules, providing critical data on the reaction mechanism.

Identification of Novel Enzymes or Isoforms

Development of Inhibitors and Activators Targeting this compound Enzymes

The enzymes that metabolize this compound are attractive targets for the development of small molecules that can either block or enhance their activity.

The biosynthesis of essential cofactors like vitamin B12 is a promising target for the development of new antimicrobial agents. nih.gov Since the cobalamin biosynthesis pathway is present in many bacteria but absent in humans, inhibitors targeting enzymes within this pathway would be expected to have high specificity and low host toxicity. nih.gov An inhibitor designed to block the active site of CobL or the CbiE/CbiT enzymes would disrupt vitamin B12 production, which could be detrimental or lethal to pathogens that rely on B12-dependent enzymes for their metabolism or virulence.

Conversely, activators of these enzymes could be of great value in biotechnology. Small molecules that enhance the catalytic activity or stability of this compound processing enzymes could be used as supplements in industrial fermentation processes to boost the yield of vitamin B12. Research has shown that certain compounds, like betaine (B1666868), can act as broad activators by up-regulating the expression of the entire biosynthetic pathway, including this compound C5,15-methyltransferase. researchgate.net The development of specific allosteric activators that bind to the enzyme and increase its efficiency represents a sophisticated and highly sought-after goal in metabolic engineering.

Mechanism-Based Enzyme Modulators

The enzymes responsible for the conversion of this compound are highly specific and catalyze complex chemical transformations, making them prime candidates for the design of mechanism-based modulators. Such inhibitors, also known as suicide inhibitors, are unreactive until they are catalytically activated by the target enzyme, leading to the formation of a reactive species that irreversibly inactivates the enzyme. researchgate.netfiveable.menih.gov This approach offers high selectivity and sustained inhibition. nih.gov

The primary enzyme acting on this compound in the aerobic biosynthesis of cobalamin is this compound C5,C15-methyltransferase (decarboxylating), also known as CobL. ebi.ac.ukwikipedia.org This bifunctional enzyme catalyzes two methylation reactions at C-5 and C-15 and the decarboxylation of the acetate side chain at C-12 to produce Precorrin-8X. ebi.ac.ukresearchgate.netqmul.ac.uk In the anaerobic pathway, these functions are carried out by two separate enzymes, CbiE (cobalt-precorrin-7 C(5)-methyltransferase) and CbiT (cobalt-precorrin-6B C(15)-methyltransferase [decarboxylating]). ebi.ac.uknih.gov

The detailed understanding of the catalytic mechanisms of these enzymes opens the door for the rational design of mechanism-based inhibitors. By synthesizing analogs of this compound that can be processed by CobL, CbiE, or CbiT, it is conceivable to generate a reactive intermediate that covalently modifies the enzyme's active site. For instance, an analog with a latent reactive group positioned to interact with key active site residues after the initial enzymatic action (e.g., methylation) could be developed. The design of such molecules would provide powerful tools for studying the enzyme's structure and function and could lead to the development of novel antimicrobial agents by targeting the essential cobalamin biosynthesis pathway in pathogenic bacteria. fiveable.me

Applications in Understanding Cobalamin Biosynthesis Regulation

The biosynthesis of a complex molecule like cobalamin is tightly regulated to avoid the wasteful expenditure of energy and resources. Intermediates in the pathway, including this compound, are central to these regulatory mechanisms.

Research into the regulation of the cobalamin biosynthetic pathway has explored concepts such as feedback inhibition and metabolite channeling. For example, studies on the enzymes involved in the early stages of the pathway have shown that the activity of S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT) is not sensitive to feedback inhibition by cobalamin or other corrinoid intermediates at physiological concentrations. researchgate.net However, the final enzyme in the conversion of precorrin-6x (B1238557) to hydrogenobyrinic acid was found to be inhibited by its product, hydrogenobyrinic acid. researchgate.net This product inhibition was utilized to accumulate and isolate the precursor, precorrin-8x. researchgate.net

Furthermore, there is evidence for metabolite channeling, where unstable intermediates of the pathway are passed directly from one enzyme to the next without being released into the cytoplasm. researchgate.net This tight association of pathway intermediates with the enzymes that process them, including the steps involving this compound, is a form of regulation that enhances efficiency and protects labile compounds from degradation. researchgate.net The use of techniques like the enzyme-trap approach has allowed for the isolation of these transient intermediates, including those downstream of this compound, providing direct evidence for this channeling. researchgate.net

By using labeled forms of this compound or its analogs, researchers can probe these regulatory mechanisms more deeply. For instance, these molecules can be used to study the kinetics of enzyme complexes and to identify protein-protein interactions that facilitate metabolite channeling. Understanding how the flux through the pathway is controlled at the step of this compound conversion is crucial for efforts to engineer microorganisms for enhanced vitamin B12 production. The genes encoding the enzymes that process this compound, such as cobL, are part of the larger cob operon, and their expression is also subject to regulation, often by riboswitches that directly sense the concentration of cobalamin or its precursors. asm.org

Conclusion

Summary of Precorrin-6y's Central Role in Cobalamin Biosynthesis

This compound is a pivotal, late-stage intermediate in the biosynthesis of cobalamin (vitamin B12), representing a key checkpoint in the intricate construction of the corrin (B1236194) ring. rsc.org Its significance lies at the convergence of multiple methylation and reduction events that define the unique structure of vitamin B12. Situated within both the aerobic and anaerobic pathways of cobalamin synthesis, this compound is the substrate for a crucial enzymatic transformation that adds the final methyl groups to the core macrocycle before it is completed. nih.govwikipedia.org

In the well-studied aerobic pathway, such as in Pseudomonas denitrificans, this compound undergoes a complex reaction catalyzed by the bifunctional enzyme this compound C(5,15)-methyltransferase, commonly known as CobL. wikipedia.orgebi.ac.uk This single enzyme is responsible for three distinct chemical events: the S-adenosyl-L-methionine (SAM)-dependent methylation at the C-5 and C-15 positions of the macrocycle, and the decarboxylation of the C-12 acetate (B1210297) side chain. nih.govebi.ac.uk This series of modifications converts this compound into Precorrin-8X, the final octamethylated intermediate before the cobalt is inserted and the corrin ring is finalized. rsc.orgebi.ac.uk

In the anaerobic pathway, found in organisms like Bacillus megaterium, the conversion of the cobalt-chelated form of this compound to Cobalt-precorrin-8 is functionally similar but mechanistically distinct, often involving two separate enzymes, CbiE and CbiT, which may also be found fused as a single polypeptide (CbiET). nih.govebi.ac.ukpnas.org CbiE catalyzes the methylation at C-5, while CbiT is responsible for the methylation at C-15 and the subsequent decarboxylation. nih.govebi.ac.uk The presence of this compound and its dedicated enzymatic machinery across different biosynthetic routes underscores its indispensable role in completing the core framework of one of nature's most complex cofactors.

The table below summarizes the key enzymatic conversion of this compound in the aerobic pathway.

| Substrate | Enzyme | Gene | Cofactor | Products | Organism Example |

| This compound | This compound C(5,15)-methyltransferase [decarboxylating] | cobL | 2 S-adenosyl-L-methionine | Precorrin-8X, 2 S-adenosyl-L-homocysteine, CO2 | Pseudomonas denitrificans wikipedia.orgebi.ac.uk |

Future Perspectives in this compound Research and Biosynthetic Pathway Engineering

The study of this compound and its associated enzymes continues to offer exciting avenues for research and biotechnological application. A primary focus for future research is the detailed structural and mechanistic analysis of the enzymes that process this compound, particularly the multi-functional CobL and its anaerobic counterparts, CbiE and CbiT. nih.govebi.ac.uk High-resolution crystal structures of these enzymes in complex with this compound could elucidate the precise mechanisms of substrate recognition, the order of the methylation and decarboxylation reactions, and how these distinct chemical steps are coordinated within a single active site. ebi.ac.ukebi.ac.uk Such studies would provide fundamental insights into enzyme evolution and the catalysis of complex multi-step reactions.

Enzyme Engineering: Modifying CobL or CbiET enzymes to improve their catalytic efficiency, stability, or to reduce substrate inhibition could lead to higher yields of vitamin B12.

Pathway Optimization: Fine-tuning the expression of the cobL gene (or cbiE/cbiT) in relation to other genes in the biosynthetic cluster is essential. scispace.com The use of synthetic ribosome binding sites and optimized promoters can help balance the metabolic flux towards Precorrin-8X and prevent the accumulation of potentially toxic intermediates. scispace.com

Heterologous Expression: The entire cobalamin biosynthetic pathway, including the crucial step from this compound, is a target for heterologous expression in industrially robust host organisms like Escherichia coli. scispace.commdpi.com A comprehensive understanding of each enzymatic step is necessary to successfully transplant and optimize this complex pathway in a new host. scispace.com

Combinatorial Biosynthesis: Detailed knowledge of the enzymes acting on this compound opens the door to creating novel corrinoid analogues. By altering the methyltransferase domains or supplying substrate analogues, it may be possible to generate new "unnatural" vitamin B12-like molecules with unique properties for research or therapeutic applications.

Ultimately, research centered on this compound not only deepens our fundamental knowledge of one of life's most essential biosynthetic pathways but also holds significant promise for improving the industrial production of vitamin B12 and creating novel bioactive compounds. scispace.comnih.gov

Q & A

Basic Research Questions

Q. What is the enzymatic mechanism underlying the conversion of Precorrin-6y to downstream metabolites in vitamin B12 biosynthesis?

- Methodological Answer : The conversion of this compound to Precorrin-8x involves two SAM-dependent methyl transfers catalyzed by CobL. To study this, researchers can:

- Perform in vitro enzyme assays with purified CobL, SAM, and this compound under anaerobic conditions to track methyl transfer via HPLC or LC-MS .

- Use isotopic labeling (e.g., <sup>13</sup>C-SAM) to trace methyl group incorporation into this compound, followed by NMR or mass spectrometry to confirm product identity .

Q. What experimental approaches are recommended for detecting and quantifying this compound in microbial cultures?

- Methodological Answer :

- Extraction : Use methanol/water (70:30) under anaerobic conditions to avoid oxidative degradation .

- Detection :

- HPLC-UV/Vis with a C18 column (λ = 380 nm, characteristic absorption of corrinoids) .

- LC-MS/MS with electrospray ionization (ESI) in positive ion mode; monitor m/z 923.4 (M+H<sup>+</sup> for this compound) .

- Quantification : Use a calibration curve with synthetic this compound standards or isotopically labeled internal standards (e.g., <sup>15</sup>N-Precorrin-6y) .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed biosynthetic pathways involving this compound?

- Methodological Answer : Discrepancies in pathway steps (e.g., methyl transfer order) can be addressed via:

- Comparative enzyme kinetics : Compare activities of CobK (Precorrin-6x → 6y) and CobL (6y → 8x) under varying NADPH/SAM concentrations to identify rate-limiting steps .

- Structural analysis : Solve crystal structures of enzyme-substrate complexes (e.g., CobL-Precorrin-6y) using X-ray diffraction (2.7 Å resolution) to identify active-site residues critical for catalysis .

- Isotopic tracing : Feed <sup>13</sup>C-labeled precursors (e.g., δ-aminolevulinic acid) to Rhodobacter capsulatus cultures and track label incorporation into this compound via NMR .

Q. What structural biology techniques are critical for analyzing this compound's interactions with methyltransferases?

- Methodological Answer :

- X-ray crystallography : Co-crystallize CobL with this compound and SAM analogs (e.g., S-adenosylhomocysteine) to resolve binding modes and catalytic mechanisms .

- Enzyme trapping : Use His-tagged CobL immobilized on nickel affinity columns to stabilize transient intermediates (e.g., Precorrin-7) for structural characterization .

- Molecular dynamics simulations : Model SAM-dependent methyl transfer using software like GROMACS to predict conformational changes in CobL during catalysis .

Q. How to design isotopic labeling experiments to track methyl group transfer from SAM to this compound?

- Methodological Answer :

- Labeling strategy : Synthesize <sup>13</sup>CH3-SAM and incubate with CobL and this compound in deuterated buffer (D2O) to minimize proton exchange .

- Detection :

- NMR : Monitor <sup>13</sup>C chemical shifts at C5 and C15 positions in Precorrin-8x to confirm methyl group origins .

- High-resolution MS : Compare isotopic patterns of this compound (m/z 923.4) and Precorrin-8x (m/z 951.4) to validate mass increases from methyl transfers .

Data Contradiction Analysis

Q. How to address inconsistencies in reported substrate specificities of CobK vs. CobL?

- Methodological Answer :

- Enzyme specificity assays : Test CobK and CobL against structural analogs of Precorrin-6x/6y (e.g., Precorrin-4, 5) using UV-Vis spectroscopy to monitor NADPH oxidation (CobK) or SAM consumption (CobL) .

- Competitive inhibition studies : Add alternative substrates (e.g., Precorrin-5) to CobK/CobL reactions and measure Ki values via Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.